molecular formula C15H14N4O4 B2420567 2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 946362-98-7

2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2420567
CAS No.: 946362-98-7
M. Wt: 314.301
InChI Key: PRMVJRJSBMLVFT-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-9-7-10(3-4-11(9)21-2)8-13(20)17-15-19-18-14(22-15)12-5-6-16-23-12/h3-7H,8H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMVJRJSBMLVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel derivative of oxadiazole and oxazole that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.

Chemical Structure and Synthesis

The chemical structure of the compound features a 1,2-oxazole and a 1,3,4-oxadiazole moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions:

  • Starting Materials :
    • 4-methoxy-3-methylphenylacetic acid
    • 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine
  • Reaction Conditions :
    • Use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
    • Purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds containing 1,3,4-oxadiazole exhibit a range of antimicrobial activities. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against various strains of bacteria. In particular, derivatives with oxadiazole units have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls and inhibit vital enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response:

  • Carrageenan-Induced Paw Edema Model : In vivo studies showed that the compound significantly reduced paw edema in rats, suggesting potent anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mean IC50 values ranged from 25 µM to 92.4 µM across different cell lines .

The proposed mechanism of action involves:

  • Target Interaction : The methoxy and methyl groups enhance binding affinity to specific enzymes or receptors.
  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which play roles in cellular regulation and cancer progression .

Table of Biological Activities

Activity TypeModel/MethodResultReference
AntibacterialAgar diffusion methodEffective against E. coli and S. aureus
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in edema
AnticancerMTT assay on HeLa cellsIC50 = 25 µM
Enzyme InhibitionIn vitro enzyme assaysInhibition of COX enzymes

Scientific Research Applications

Antimicrobial Properties

Research has highlighted that derivatives of oxadiazole compounds exhibit significant antimicrobial activities. A study synthesized a series of 1,3,4-oxadiazole derivatives that showed promising results against various bacterial strains. These compounds were evaluated for their antibacterial properties using standard methods, indicating that modifications at specific positions can enhance efficacy against pathogens .

Antioxidant Activity

Oxadiazole derivatives have also been investigated for their antioxidant capabilities. The presence of heterocyclic systems in these compounds contributes to their ability to scavenge free radicals and inhibit oxidative stress-related damage. This property is crucial in developing therapeutic agents for diseases linked to oxidative stress .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has garnered attention in recent years. Studies have shown that certain compounds within this class can inhibit tumor growth in various cancer cell lines. For instance, specific modifications to the oxadiazole structure have resulted in compounds that display significant growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8 .

Case Studies and Research Findings

StudyFindings
Synthesis of Novel Oxadiazole DerivativesA series of 1,3,4-oxadiazoles were synthesized and evaluated for antimicrobial and antioxidant activities. Compounds showed comparable efficacy to standard drugs .
Anticancer Activity AssessmentSpecific derivatives demonstrated significant anticancer activity with growth inhibition percentages ranging from 51% to over 86% against various cancer cell lines .
Structure Activity Relationship StudiesModifications at the second and fifth positions of the oxadiazole ring enhanced biological activity significantly .

Q & A

Q. What are the common synthetic routes for 2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. Key steps include:

  • Oxadiazole formation : Reacting hydrazides with activated carbonyl groups in solvents like toluene or dioxane, often using bases (e.g., K₂CO₃) to drive the reaction .
  • Acetamide coupling : Introducing the methoxy-substituted aromatic moiety via nucleophilic acyl substitution or peptide coupling reagents.
  • Optimization : Reaction conditions (temperature, pH, solvent polarity) are controlled to minimize side reactions. For example, DMF is used for its high polarity to stabilize intermediates, and TLC monitors progress .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify hydrogen/carbon environments, such as methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the oxadiazole/oxazole rings .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups like amide C=O (~1667 cm⁻¹) and N-H stretches (~3468 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) evaluate target engagement.
  • Cytotoxicity screening : Cell viability assays (MTT or resazurin) in cancer cell lines identify antiproliferative effects .
  • Molecular docking : Computational models predict interactions with targets like receptors or enzymes, guiding further experimental validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:

  • Purification : Re-crystallization or HPLC to isolate the pure compound.
  • 2D NMR techniques : HSQC and HMBC correlate signals to resolve overlapping peaks (e.g., distinguishing oxadiazole vs. oxazole protons) .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in complex heterocycles .

Q. What strategies improve synthetic yield while minimizing side-product formation?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict temperature control to avoid decomposition .
  • Catalysts : Using Pd catalysts for cross-coupling steps or phase-transfer catalysts for heterogeneous reactions .
  • Stepwise monitoring : Real-time FTIR or LC-MS tracks intermediate stability and guides adjustments (e.g., reducing reaction time if dimerization occurs) .

Q. How does the substitution pattern on the aromatic rings influence structure-activity relationships (SAR)?

  • Methoxy group position : Para-substitution on the phenyl ring enhances metabolic stability but may reduce solubility. Ortho-substitution increases steric hindrance, affecting target binding .
  • Oxazole vs. oxadiazole : The oxadiazole’s electron-withdrawing nature improves binding to enzymatic pockets (e.g., kinase ATP sites), while oxazole contributes to π-π stacking .
  • Methyl groups : 3-Methyl on the phenyl ring enhances lipophilicity, impacting membrane permeability in cellular assays .

Q. How can researchers address discrepancies between in vitro and in vivo activity data?

  • Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., cytochrome P450 oxidation of methoxy groups) .
  • Formulation optimization : Liposomal encapsulation or PEGylation improves bioavailability .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations to correlate exposure with efficacy .

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